Bz-Pro-Phe-Arg-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

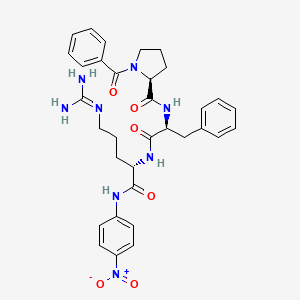

C33H38N8O6 |

|---|---|

Molecular Weight |

642.7 g/mol |

IUPAC Name |

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |

InChI Key |

IDSFNACJZVHKIB-KCHLEUMXSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Protease Specificity: A Technical Guide to the Chromogenic Substrate Bz-Pro-Phe-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic chromogenic substrate, Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA), serves as a critical tool in the study of specific proteases, particularly in the fields of biochemistry, drug discovery, and clinical diagnostics. Its utility lies in its ability to be cleaved by certain proteases, releasing a yellow chromophore, p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This guide provides an in-depth analysis of the substrate's specificity for key proteases, detailed experimental protocols, and a review of the associated signaling pathways.

Core Concept: The Mechanism of Action

This compound is designed to mimic the natural cleavage sites of certain serine proteases. The peptide sequence (Pro-Phe-Arg) is recognized by the active site of the target protease. Upon binding, the enzyme catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the p-nitroanilide group. This cleavage event liberates pNA, which exhibits a strong absorbance at 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity under appropriate conditions.

Protease Specificity and Quantitative Kinetics

This compound is primarily recognized as a substrate for plasma kallikrein but also shows reactivity with other proteases such as trypsin and the cysteine protease cruzipain. The efficiency of cleavage by these enzymes can be compared using kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Protease | Source | Km | kcat | kcat/Km (M⁻¹s⁻¹) |

| Plasma Kallikrein | Rat | 0.16 mM | - | - |

| Kallikrein-related Peptidase 2 (KLK2) | Human | 75 µM | 1.23 s⁻¹ | 1.64 x 10⁴ |

| Trypsin | Bovine | Not available for this compound | Not available for this compound | - |

| Cruzipain | Trypanosoma cruzi | Not available | Not available | - |

Experimental Protocols

General Assay for Protease Activity using this compound

This protocol provides a general framework for measuring the activity of proteases using this compound. Specific conditions may need to be optimized for each enzyme.

Materials:

-

Purified protease (e.g., plasma kallikrein, trypsin, or cruzipain)

-

This compound substrate solution (e.g., 1-2 mM in a suitable solvent like DMSO or water)

-

Assay Buffer: Typically Tris-HCl buffer (50-100 mM) with NaCl (100-150 mM), pH 7.5-8.5. The optimal pH for rat plasma kallikrein is 8.3.

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Prepare Reagents: Dilute the protease to the desired concentration in the assay buffer. Prepare a series of substrate concentrations by diluting the this compound stock solution in the assay buffer.

-

Reaction Setup: In a 96-well plate, add a defined volume of assay buffer to each well. Add the protease solution to the appropriate wells.

-

Initiate Reaction: To start the reaction, add the this compound substrate solution to each well. The final volume should be consistent across all wells (e.g., 200 µL).

-

Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA produced can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 405 nm). Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

Specific Protocol for Plasma Prekallikrein Activation and Activity Measurement

Materials:

-

Human or animal plasma (citrated)

-

Prekallikrein activator (e.g., dextran sulfate or Factor XIIa)

-

Assay Buffer: Tris buffer (e.g., 50 mM, pH 7.5)

-

This compound substrate solution

-

Microplate reader

Procedure:

-

Prekallikrein Activation: Dilute the plasma sample in the assay buffer. Add the prekallikrein activator (e.g., dextran sulfate to a final concentration of 50 mg/L) and incubate at 0°C for a defined period (e.g., 15 minutes) to convert prekallikrein to active plasma kallikrein.

-

Activity Measurement: Transfer the activated plasma sample to a 96-well plate. Initiate the reaction by adding the this compound substrate.

-

Kinetic Reading: Immediately monitor the change in absorbance at 405 nm at 37°C.

-

Calculation: Calculate the rate of pNA formation to determine the plasma kallikrein activity.

Experimental Workflow and Signaling Pathways

Experimental Workflow: Protease Activity Assay

Signaling Pathways Involving Key Proteases

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. It can also activate Protease-Activated Receptors (PARs).

References

The Chromogenic Substrate Bz-Pro-Phe-Arg-pNA: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide

Introduction

Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Bz-Pro-Phe-Arg-pNA, is a synthetic chromogenic substrate widely utilized in biochemical and clinical research for the quantification of specific serine protease activity. Its paramount importance lies in its ability to serve as a target for enzymes such as plasma and glandular kallikrein, trypsin, and certain cysteine proteinases like cruzipain.[1] The enzymatic cleavage of this peptide sequence results in the release of a colored product, p-nitroaniline, providing a simple and sensitive spectrophotometric method for measuring enzyme kinetics and activity. This technical guide offers a comprehensive overview of the chromogenic properties of this compound, detailed experimental protocols, and the relevant signaling pathways of its target enzymes, tailored for professionals in research and drug development.

Principle of Chromogenic Action

The functionality of this compound as a chromogenic substrate is predicated on a straightforward enzymatic reaction. The substrate itself is a colorless peptide sequence (Pro-Phe-Arg) with a p-nitroaniline (pNA) moiety attached to the C-terminal arginine residue via an amide bond. Specific proteases recognize and cleave this peptide bond. The liberation of p-nitroaniline, a yellow-colored compound, can be quantitatively measured by monitoring the change in absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under defined conditions.

Quantitative Data

| Enzyme | Substrate | Kₘ (mol/L) | kcat (s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 2 x 10⁻⁴ | N/A | 7.8 | 37 |

| Bovine Trypsin | Bz-GPA-pNA* | 1.56 x 10⁻⁵ | 0.081 | 8.2 | 25-37 |

*Note: Data for Bz-GPA-pNA (Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide) is provided as a proxy for a trypsin substrate with a p-nitroanilide leaving group.[2] N/A indicates that the specific value was not available in the reviewed literature. Optimal pH and temperature can vary depending on the specific assay conditions and buffer systems used.

Experimental Protocols

The following are generalized protocols for the determination of trypsin and plasma kallikrein activity using a chromogenic p-nitroanilide substrate. These should be optimized for specific experimental conditions.

Trypsin Activity Assay

1. Reagent Preparation:

-

Tris Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.

-

Trypsin Solution: Prepare a stock solution of purified trypsin in 1 mM HCl to the desired concentration. Dilute to the working concentration with Tris buffer immediately before use.

-

Substrate Solution: Prepare a stock solution of this compound in a suitable organic solvent like DMSO. Dilute to the final working concentration (e.g., 0.5 mM) with Tris buffer.

2. Assay Procedure:

-

Pipette 100 µL of Tris buffer into a 96-well microplate.

-

Add 20 µL of the trypsin solution to the wells.

-

To initiate the reaction, add 80 µL of the pre-warmed substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 37°C).

-

Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).

3. Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline at 405 nm is approximately 10,600 M⁻¹cm⁻¹.

Plasma Kallikrein Activity Assay

1. Reagent Preparation:

-

Tris Buffer: 50 mM Tris-HCl, pH 7.8 at 25°C.

-

Plasma Sample: Collect blood in sodium citrate and prepare platelet-poor plasma by centrifugation.

-

Substrate Solution: Prepare a stock solution of this compound or a similar substrate like S-2302 in sterile water or a suitable buffer. Dilute to the final working concentration (e.g., 0.5 - 1 mM) with Tris buffer.

2. Assay Procedure:

-

Pre-warm the Tris buffer and substrate solution to 37°C.

-

In a cuvette or microplate well, mix the plasma sample with the Tris buffer.

-

Incubate for a short period to allow the temperature to equilibrate.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the increase in absorbance at 405 nm over time at 37°C.

3. Data Analysis:

-

Determine the rate of the reaction (ΔA/min) from the linear phase of the absorbance curve.

-

Calculate the kallikrein activity, often expressed in units relative to a standard plasma calibrator.

Signaling Pathways and Biological Relevance

The enzymes that cleave this compound, namely kallikrein and trypsin, are key players in distinct and significant physiological and pathological signaling pathways.

The Kallikrein-Kinin System

Plasma kallikrein is a central enzyme in the kallikrein-kinin system, a cascade that is involved in inflammation, blood pressure regulation, coagulation, and pain.

References

The Chromogenic Substrate Bz-Pro-Phe-Arg-pNA: A Technical Guide for Enzyme Kinetics in Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Bz-Pro-Phe-Arg-pNA, is a synthetic chromogenic substrate widely employed in the field of enzymology. Its specific peptide sequence makes it a valuable tool for studying the kinetics of certain proteases, particularly serine proteases. This technical guide provides a comprehensive overview of the use of this compound in enzyme kinetics, complete with detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows. This document is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug discovery and development.

Principle of the Assay

The utility of this compound as a substrate lies in its ability to produce a quantifiable colorimetric signal upon enzymatic cleavage. The peptide backbone of the substrate is specifically recognized and cleaved by certain proteases at the C-terminal side of the arginine residue. This enzymatic action liberates p-nitroaniline (pNA), a chromophore that exhibits a distinct yellow color and absorbs light maximally at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity under specific conditions. This principle allows for the sensitive and continuous monitoring of enzyme kinetics.

Enzyme Specificity

This compound is primarily a substrate for a select group of proteases, making it a relatively specific tool for their characterization. The key enzymes that hydrolyze this substrate include:

-

Plasma Kallikrein: This serine protease is a key component of the contact activation system (also known as the kallikrein-kinin system), which is involved in inflammation, blood pressure regulation, and coagulation. This compound is a well-established and relatively specific substrate for plasma kallikrein[1].

-

Trypsin: A well-characterized serine protease found in the digestive system, trypsin is involved in the breakdown of proteins. While it can cleave this compound, other more specific substrates for trypsin are also available.

-

Cruzipain: This is the major cysteine protease of the parasite Trypanosoma cruzi, the causative agent of Chagas disease. This compound has been used as a standard substrate for studying the activity of cruzipain[1].

Quantitative Kinetic Data

The efficiency of an enzyme's catalytic activity on a given substrate is described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). The Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the available quantitative data for the enzymatic cleavage of this compound.

| Enzyme | Source Organism | Km (mM) | Vmax (µM/mg/min) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference(s) |

| Plasma Kallikrein | Rat | 0.16 | 0.96 | ~1.4 | ~8750 | [2] |

Note: The kcat value for rat plasma kallikrein was calculated from the reported Vmax and an approximate molecular weight of 87 kDa. It should be noted that another study reported a molecular weight range of 41-50 kDa for rat plasma kallikrein, which would result in a lower calculated kcat value. Specific kinetic parameters for trypsin and cruzipain with this compound were not available in the reviewed literature. For comparison, the Km and kcat of bovine trypsin for a similar substrate, Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide, are 1.56 x 10-2 mM and 0.081 s-1, respectively[3].

Experimental Protocols

This section provides detailed methodologies for performing enzyme kinetic assays using this compound.

General Assay Setup

The following is a generalized workflow for a typical enzyme kinetics experiment with this compound.

Detailed Protocol for Plasma Kallikrein Activity Assay

This protocol is adapted from established methods for measuring plasma kallikrein activity.

Materials:

-

This compound (Chromozym PK)

-

Purified plasma kallikrein or plasma sample

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.3)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the desired working concentrations in the assay buffer. A typical final concentration range for determining Km would be 0.05 to 1.0 mM.

-

Prepare a solution of plasma kallikrein in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Performance:

-

Pipette the assay buffer into the wells of a 96-well plate.

-

Add the varying concentrations of the this compound substrate to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the plasma kallikrein solution to each well.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes (kinetic mode). Alternatively, for an endpoint assay, stop the reaction after a fixed time with a suitable reagent (e.g., acetic acid) and measure the final absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (approximately 10,500 M-1cm-1 at 405 nm).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Signaling Pathway: The Kallikrein-Kinin System

Plasma kallikrein is a central enzyme in the kallikrein-kinin system, a complex signaling cascade that plays a critical role in various physiological and pathological processes. The diagram below illustrates the core components and interactions within this pathway.

Applications in Drug Discovery

The specificity of this compound for enzymes like plasma kallikrein makes it a valuable tool in drug discovery for the development of protease inhibitors. High-throughput screening (HTS) assays can be designed using this substrate to identify compounds that inhibit the target enzyme's activity. The principle of these assays involves measuring the reduction in the rate of pNA formation in the presence of a test compound compared to a control without the compound. This allows for the rapid screening of large compound libraries to identify potential drug candidates that can modulate the activity of these proteases, which are implicated in various diseases, including inflammatory disorders, hereditary angioedema, and certain cancers.

Conclusion

This compound is a versatile and reliable chromogenic substrate for studying the kinetics of specific proteases, most notably plasma kallikrein. Its ease of use, coupled with the sensitivity of the colorimetric readout, makes it an indispensable tool in both basic research and applied drug discovery. This technical guide has provided a comprehensive overview of its application, including detailed protocols and relevant biological context, to facilitate its effective use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat tissue kallikrein releases a kallidin-like peptide from rat low-molecular-weight kininogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Peptide Substrates: A Technical Guide to Bz-Pro-Phe-Arg-pNA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of physiological and pathological processes. The development of specific and sensitive tools to assay protease activity has been a cornerstone of progress in enzymology, diagnostics, and drug discovery. Among these tools, chromogenic peptide substrates have emerged as indispensable reagents, offering a straightforward and quantitative method for measuring enzyme kinetics. This technical guide delves into the core principles of chromogenic peptide substrates, with a specific focus on the widely utilized peptide, Benzoyl-L-Prolyl-L-Phenylalanyl-L-Arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA).

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases.[1] They are composed of a short amino acid sequence that provides specificity for the target enzyme, linked to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond between the arginine residue and the pNA, the colorless substrate is hydrolyzed to release the yellow-colored pNA molecule. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the activity of the enzyme.

This compound is a well-established chromogenic substrate for a variety of serine proteases, most notably plasma and glandular kallikreins, trypsin, and the cysteine protease cruzipain.[2] Its design is a classic example of substrate mimicry, where the tripeptide sequence Pro-Phe-Arg is recognized by enzymes that preferentially cleave after arginine residues. This guide will provide a comprehensive overview of the discovery, development, and applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of Enzyme-Substrate Interactions

The efficacy of a chromogenic substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

The following tables summarize the available quantitative data for the interaction of this compound and similar substrates with their target enzymes.

Table 1: Kinetic Parameters of Kallikreins with Pro-Phe-Arg-pNA Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | Not Specified | Not Specified | [2] |

| Human Glandular Kallikrein 2 (KLK2) | This compound | Not Specified | Not Specified | Not Specified |

Table 2: Kinetic Parameters of Trypsin with Arginine-pNA Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Bovine Trypsin | Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) | 15.6 | 0.081 | 5192 | [3] |

Note: Kinetic data for the direct interaction of trypsin with this compound was not found. The provided data is for a structurally similar chromogenic substrate.

Table 3: Kinetic Parameters of Cruzipain with this compound

| Enzyme | Substrate | Km | kcat | kcat/Km | Source |

| Native Cruzipain | This compound | Not Specified | Not Specified | Not Specified | [4] |

| Recombinant Cruzipain | This compound | Not Specified | Not Specified | Not Specified | [4] |

Note: While a study indicated that this compound is a standard substrate for cruzipain, the specific kinetic constants were not available in the reviewed literature abstracts.[4] The pH optimum for this interaction is reported to be between 8.8 and 9.3.[4]

Experimental Protocols

This section provides a detailed methodology for a typical chromogenic protease assay using this compound. This protocol can be adapted for the specific enzyme and experimental conditions.

Materials:

-

This compound hydrochloride (Substrate)

-

Purified enzyme (e.g., Plasma Kallikrein, Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

-

Stop solution (e.g., 50% acetic acid) (optional, for endpoint assays)

Experimental Workflow:

References

- 1. Bovine pancreatic trypsin inhibitor immobilized onto sepharose as a new strategy to purify a thermostable alkaline peptidase from cobia (Rachycentron canadum) processing waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endotell.ch [endotell.ch]

- 3. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Bz-Pro-Phe-Arg-pNA in Factor XII Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) in the chromogenic determination of Factor XIIa (FXIIa) activity. This document details the underlying biochemical principles, experimental protocols, and data interpretation, serving as a critical resource for researchers in hemostasis, thrombosis, and drug discovery.

Introduction to Factor XII and Chromogenic Assays

Factor XII (FXII), also known as Hageman factor, is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation and the kallikrein-kinin system. The measurement of FXIIa activity is crucial for understanding its role in various physiological and pathological processes, including thrombosis and inflammation, and for the development of novel antithrombotic therapies.

Chromogenic assays offer a sensitive and quantitative method for measuring FXIIa activity. These assays employ a synthetic substrate that mimics the natural substrate of the enzyme. The substrate, in this case, this compound, is composed of a short peptide sequence coupled to a chromophore, p-nitroaniline (pNA). When cleaved by FXIIa, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of FXIIa.

The Chromogenic Substrate: this compound

This compound is a well-established chromogenic substrate for a variety of serine proteases, including plasma kallikrein and Factor XIIa. Its peptide sequence, Pro-Phe-Arg, mimics the cleavage site in the natural substrates of these enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Researchers should always refer to the manufacturer's certificate of analysis for lot-specific information.

| Property | Value |

| Molecular Formula | C₂₆H₃₄N₈O₅ · 2HCl |

| Molecular Weight | 611.5 g/mol |

| Appearance | Crystalline solid |

| λmax | 312 nm |

| Solubility | DMF: 10 mg/mL; PBS (pH 7.2): 5 mg/mL[1] |

| Storage | Store at -20°C |

Note: The solubility and stability of this compound in solution can be affected by buffer composition, pH, and temperature. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or below to minimize degradation.

The Biochemical Principle of the Factor XIIa Chromogenic Assay

The chromogenic assay for FXIIa activity is based on a two-step process: the activation of Factor XII to Factor XIIa, followed by the enzymatic cleavage of the chromogenic substrate.

Factor XII Activation Pathway

Factor XII is a zymogen that circulates in the blood in an inactive form. Its activation is triggered by contact with negatively charged surfaces, a process known as contact activation. This initiates a cascade of enzymatic reactions.

Chromogenic Substrate Cleavage

Once activated, FXIIa cleaves the chromogenic substrate this compound after the arginine residue, releasing the p-nitroaniline (pNA) chromophore. The reaction can be monitored by measuring the increase in absorbance at 405 nm.

Experimental Protocols

The following is a generalized protocol for the determination of FXIIa activity in a 96-well microplate format. It is essential to optimize the assay conditions for specific experimental needs.

Reagents and Materials

-

Factor XIIa: Purified human Factor XIIa.

-

Chromogenic Substrate: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.

-

Activator (for FXII activation): e.g., Kaolin, silica, or other suitable negatively charged surfaces.

-

96-well microplate: Clear, flat-bottom.

-

Microplate reader: Capable of measuring absorbance at 405 nm.

Assay Procedure

The following workflow outlines the key steps in performing the chromogenic FXIIa assay.

Detailed Method

-

Reagent Preparation:

-

Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute it to the final working concentration in the assay buffer.

-

Prepare a series of dilutions of the Factor XIIa standard in the assay buffer.

-

-

Assay Plate Setup:

-

Add a defined volume of the assay buffer to each well of the microplate.

-

Add the Factor XIIa standard or the sample containing unknown FXIIa activity to the appropriate wells.

-

Include a blank control containing only the assay buffer and the substrate.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the microplate at 37°C for a short period (e.g., 5 minutes) to ensure temperature equilibration.

-

Initiate the reaction by adding the pre-warmed this compound solution to all wells.

-

Immediately place the plate in the microplate reader and start measuring the absorbance at 405 nm in kinetic mode. Record the absorbance at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time (ΔOD₄₀₅/min). This is typically calculated from the linear portion of the kinetic curve.

-

Generate a Standard Curve: Plot the rate of reaction (ΔOD₄₀₅/min) for the Factor XIIa standards against their corresponding concentrations.

-

Determine Unknown Concentrations: Use the standard curve to determine the FXIIa activity in the unknown samples.

Quantitative Data and Interpretation

The relationship between the components of the assay can be visualized as follows:

Kinetic Parameters

The interaction between FXIIa and this compound can be characterized by the Michaelis-Menten kinetic parameters, Km and kcat. A study by Silverberg et al. determined the kinetic constants for the cleavage of a similar chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302), by human factor β-XIIa.[2]

| Parameter | Value | Description |

| Km | 0.21 ± 0.02 mM | The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. |

| kcat | 30.0 ± 1.0 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |

These values are provided as a reference and may vary depending on the specific assay conditions.

Standard Curve

A typical standard curve for a Factor XIIa chromogenic assay will show a linear relationship between the rate of pNA formation (ΔOD/min) and the concentration of FXIIa.

| Factor XIIa (ng/mL) | ΔA405 (20min - 0min) |

| 50 | 1.06 |

| 25 | 0.57 |

| 12.5 | 0.30 |

| 6.25 | 0.17 |

| 0 | 0.02 |

This data is indicative and should be generated for each specific assay.

Applications in Research and Drug Development

The chromogenic assay for Factor XIIa activity using this compound is a valuable tool for:

-

Basic Research: Investigating the role of Factor XII in coagulation and inflammation.

-

Drug Discovery: Screening for and characterizing inhibitors of Factor XIIa for the development of novel antithrombotic agents.

-

Clinical Diagnostics: Although less common than clotting-based assays, chromogenic methods can be used to measure FXII levels in plasma.

Conclusion

The use of the chromogenic substrate this compound provides a sensitive, specific, and quantitative method for the determination of Factor XIIa activity. This technical guide has outlined the fundamental principles, provided a detailed experimental framework, and presented key data to aid researchers in the successful implementation of this assay. The robust and reproducible nature of this method makes it an indispensable tool for advancing our understanding of the contact activation system and for the development of next-generation therapeutics.

References

Preliminary Investigation of Bz-Pro-Phe-Arg-pNA in Plasma Kallikrein Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) for the preliminary investigation of plasma kallikrein activity. This document outlines the underlying principles, detailed experimental protocols, data interpretation, and the broader context of the plasma kallikrein-kinin system in physiology and drug development.

Introduction to Plasma Kallikrein and the Kallikrein-Kinin System

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in several critical physiological pathways, including the intrinsic coagulation cascade, the complement system, and the fibrinolytic pathway.[1] It is synthesized in the liver and circulates in the bloodstream as an inactive zymogen, prekallikrein (PK).[1] The activation of prekallikrein to kallikrein is a key event in the kallikrein-kinin system (KKS), which is integral to inflammation, blood pressure regulation, and coagulation.[2][3]

Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HK) to release the potent vasodilator and pro-inflammatory peptide bradykinin.[3] Dysregulation of the plasma kallikrein-kinin system is implicated in various pathological conditions, most notably hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[4] Consequently, plasma kallikrein has emerged as a significant therapeutic target for the development of novel inhibitors.[5][6]

The chromogenic substrate this compound is a valuable tool for studying plasma kallikrein activity. It mimics the natural cleavage site of plasma kallikrein in high-molecular-weight kininogen.[7] The enzymatic cleavage of this substrate releases a yellow-colored product, p-nitroaniline (pNA), which can be quantified spectrophotometrically, providing a direct measure of plasma kallikrein activity.[8][9]

The Plasma Kallikrein Activation Pathway

The activation of plasma kallikrein is a cascade of events initiated by the contact activation system. The process begins when Factor XII (Hageman factor) comes into contact with a negatively charged surface, leading to its auto-activation to Factor XIIa. Factor XIIa then cleaves prekallikrein to form active plasma kallikrein. This process is amplified through a reciprocal activation loop where plasma kallikrein can, in turn, activate more Factor XII. High-molecular-weight kininogen acts as a cofactor in this process, localizing prekallikrein to the site of activation.

Experimental Protocols

Principle of the Chromogenic Assay

The activity of plasma kallikrein is determined by measuring the rate of p-nitroaniline (pNA) release from the chromogenic substrate this compound. Plasma kallikrein cleaves the amide bond between arginine and p-nitroaniline, liberating the yellow pNA molecule. The rate of increase in absorbance at 405 nm is directly proportional to the plasma kallikrein activity in the sample.

Required Materials and Reagents

-

This compound Substrate: Stock solution (e.g., 2 mM in DMSO or sterile water).

-

Tris Buffer: 50 mM Tris-HCl, pH 7.5.

-

Purified Human Plasma Kallikrein: For positive control and standard curve generation.

-

Plasma Samples: Citrated plasma, handled carefully to avoid premature activation.

-

Prekallikrein Activator: (Optional, for measuring total prekallikrein) e.g., Dextran Sulfate.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

96-well Microplates: Clear, flat-bottom.

-

p-Nitroaniline (pNA): For standard curve preparation.

Experimental Workflow

The general workflow for a kinetic assay to determine plasma kallikrein activity is depicted below. This involves sample preparation, initiation of the enzymatic reaction, and continuous monitoring of the product formation.

Detailed Assay Protocol (Kinetic Method)

-

Prepare p-Nitroaniline Standard Curve:

-

Prepare a stock solution of p-nitroaniline (e.g., 200 µM in Tris buffer).

-

Create a dilution series to generate standards ranging from 0 to 20 nmol/well.

-

Add the standards to a 96-well plate and measure the absorbance at 405 nm.

-

Plot absorbance vs. nmol of pNA to generate a standard curve. This will be used to convert the change in absorbance to the amount of product formed.

-

-

Sample Preparation:

-

Thaw frozen plasma samples at 37°C and keep them at room temperature. Avoid prolonged exposure to cold, which can activate prekallikrein.[9]

-

Dilute plasma samples in Tris buffer. The dilution factor will depend on the expected enzyme activity and should be determined empirically.

-

-

Assay Procedure:

-

Pipette 50 µL of diluted plasma sample, positive control (purified plasma kallikrein), and blank (Tris buffer) into separate wells of a 96-well plate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of pre-warmed this compound solution to each well to a final concentration of 0.5 mM.

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 30-60 minutes.

-

Data Presentation and Analysis

Calculation of Plasma Kallikrein Activity

-

Determine the Rate of Reaction (ΔAbs/min):

-

Plot absorbance at 405 nm versus time for each sample.

-

Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔAbs/min).

-

-

Convert ΔAbs/min to µmol/min:

-

Use the Beer-Lambert law (A = εcl) or a p-nitroaniline standard curve to convert the change in absorbance to the concentration of pNA produced. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,900 M⁻¹cm⁻¹.

-

The formula for calculating enzyme activity is: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_sample) * D Where:

-

ΔAbs/min = Change in absorbance per minute

-

ε = Molar extinction coefficient of pNA (9.9 µM⁻¹cm⁻¹)

-

l = Path length of the cuvette/well (cm)

-

V_total = Total reaction volume (mL)

-

V_sample = Volume of the plasma sample (mL)

-

D = Dilution factor of the plasma sample

-

-

Quantitative Data Summary

The following table summarizes the key kinetic parameters for the interaction of human plasma kallikrein with a closely related chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302). These values provide a benchmark for expected enzyme performance.

| Parameter | Value | Substrate | Conditions | Reference |

| Km | 2 x 10-4 mol/L | S-2302 | 37°C, pH 7.8 | [10] |

| Vmax | 6.8 x 10-6 mol/min | S-2302 | 37°C, pH 7.8 | [10] |

Note: S-2302 (H-D-Pro-Phe-Arg-pNA) is structurally very similar to this compound and is expected to have comparable kinetic constants.

The table below provides typical assay conditions for measuring plasma kallikrein activity.

| Parameter | Recommended Value |

| Substrate | This compound |

| Final Substrate Concentration | 0.5 mM |

| Buffer | 50 mM Tris-HCl |

| pH | 7.5 |

| Temperature | 37°C |

| Wavelength | 405 nm |

Application in Drug Development

The investigation of plasma kallikrein activity is crucial in the development of therapeutic inhibitors. The assay described in this guide can be adapted for high-throughput screening of compound libraries to identify potential plasma kallikrein inhibitors. Furthermore, this assay is essential for determining the potency (e.g., IC₅₀ values) and mechanism of action of lead compounds. The development of potent and specific plasma kallikrein inhibitors is a promising therapeutic strategy for diseases such as hereditary angioedema.[1][4]

Conclusion

The use of the chromogenic substrate this compound provides a robust and reliable method for the preliminary investigation of plasma kallikrein activity. This technical guide offers a framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at understanding the function of plasma kallikrein and identifying novel therapeutic agents targeting this key enzyme. Careful adherence to the outlined protocols and data analysis procedures will ensure the generation of high-quality, reproducible data.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Calculating specific enzyme activity - Biochemistry [protocol-online.org]

- 3. Human plasma kallikrein-kinin system: physiological and biochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Standard calibration curve of p-nitrophenolate (pNP) concentrations against absorbance (Abs. 405 nm) in phosphatase assay buffer (150 mM NaCl, 100 mM Tris-HCl pH 7.5). - Public Library of Science - Figshare [plos.figshare.com]

- 7. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. coachrom.com [coachrom.com]

- 10. endotell.ch [endotell.ch]

The Cornerstone of Protease Activity Measurement: A Technical Guide to Bz-Pro-Phe-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and applications of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA) in biochemical assays. This chromogenic substrate is a pivotal tool for the sensitive and specific measurement of serine protease activity, playing a crucial role in basic research, diagnostics, and the development of novel therapeutics.

Core Principles of this compound

This compound is a synthetic oligopeptide that serves as a substrate for a variety of serine proteases, most notably plasma and glandular kallikreins, as well as trypsin and certain cysteine proteinases like cruzipain. Its utility in biochemical assays stems from its straightforward chromogenic properties.

The fundamental principle of the assay is the enzymatic cleavage of the amide bond between the arginine residue of the peptide and the p-nitroaniline (pNA) moiety. Upon hydrolysis by a target protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA formation can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405 nm. This rate is directly proportional to the enzymatic activity under appropriate assay conditions.

Quantitative Data Presentation

The kinetic parameters of this compound hydrolysis vary depending on the specific enzyme and the assay conditions. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are crucial for characterizing the enzyme-substrate interaction.

| Enzyme | Organism/Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Optimal pH |

| Kallikrein-related Peptidase 2 (KLK2) | Human (recombinant) | 75 ± 2 | 1.23 ± 0.02 | 1.64 x 10⁴ | ~8.0 |

| Plasma Kallikrein | Rat | 160 | - | - | 8.3 |

| Trypsin | Bovine | - | - | - | ~8.2 |

Note: Kinetic data for this compound with some enzymes, like bovine trypsin, is not as readily available as for more specific substrates. The provided data for rat plasma kallikrein did not specify the kcat value.

Experimental Protocols

Standard Assay for Kallikrein Activity

This protocol provides a general framework for measuring kallikrein activity using this compound. It is recommended to optimize the conditions for your specific enzyme and experimental setup.

Materials:

-

Purified kallikrein or plasma sample containing kallikrein

-

This compound stock solution (e.g., 10 mM in DMSO or water)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.5

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Dilute the this compound stock solution to the desired final concentration in Assay Buffer. A common starting concentration is 250 µM.

-

Prepare serial dilutions of the enzyme sample in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of the microplate.

-

Add 25 µL of the diluted enzyme samples to their respective wells. Include a blank control with only Assay Buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

-

Initiate the Reaction:

-

Add 25 µL of the diluted this compound solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm in kinetic mode.

-

Record the absorbance every minute for a period of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the rates of the enzyme samples.

-

Convert the rate of absorbance change to the rate of pNA production using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, this may need to be determined empirically for the specific buffer and path length of the microplate reader).

-

Protocol for Screening Protease Inhibitors

This protocol outlines a method for identifying and characterizing inhibitors of proteases that cleave this compound.

Materials:

-

In addition to the materials for the standard assay:

-

A library of potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare Reagents:

-

Prepare reagents as described in the standard assay protocol.

-

Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

-

-

Assay Setup:

-

Add 25 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted inhibitor solutions to their respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the diluted enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate and Monitor the Reaction:

-

Initiate the reaction by adding 25 µL of the this compound solution.

-

Measure the absorbance at 405 nm kinetically as described in the standard assay.

-

-

Data Analysis:

-

Calculate the reaction rates for all conditions.

-

Determine the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).

-

For promising inhibitors, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Signaling Pathway Context: The Plasma Kallikrein-Kinin System

Plasma kallikrein is a key enzyme in the kallikrein-kinin system, a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. Understanding this pathway is crucial for interpreting the physiological relevance of kallikrein activity measurements.

Bz-Pro-Phe-Arg-pNA: An In-depth Technical Guide for Protease Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Bz-Pro-Phe-Arg-pNA (Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride) as a chromogenic substrate for the detection and quantification of protease activity. Renowned for its utility in assaying key enzymes such as plasma and glandular kallikrein, trypsin, and the cysteine protease cruzipain, this substrate offers a reliable and straightforward method for kinetic analysis and inhibitor screening. This document details the underlying principles of its application, presents quantitative kinetic data, provides explicit experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic oligopeptide that serves as a chromogenic substrate for a variety of serine proteases. Its design mimics the natural cleavage sites of these enzymes, with the C-terminal arginine residue being the primary recognition and cleavage point. The peptide is covalently linked to a p-nitroaniline (pNA) moiety, which, upon enzymatic cleavage of the amide bond, is released as a yellow-colored product. The rate of pNA release, quantifiable by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity under defined conditions. This property makes this compound an invaluable tool in both basic research and clinical diagnostics, particularly in studies related to blood coagulation, inflammation, and parasitic diseases.

Principle of Protease Detection

The fundamental principle behind the use of this compound in protease assays lies in the enzymatic hydrolysis of the peptide bond between the C-terminal arginine and the p-nitroaniline group. In its intact form, the substrate is colorless. However, upon introduction of a protease capable of recognizing and cleaving this specific bond, the pNA is liberated. The released p-nitroaniline imparts a yellow color to the solution, and its concentration can be determined spectrophotometrically by measuring the absorbance at 405 nm. The initial rate of the reaction, determined from the linear portion of the absorbance versus time curve, is directly proportional to the concentration of the active enzyme.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for various proteases can be quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with the substrate.

| Enzyme | Source Organism | Km (µM) | kcat (s⁻¹) | Optimal pH |

| Trypsin | Bovine Pancreas | 200 | 60 | 7.8 - 8.7 |

| Plasma Kallikrein | Human Plasma | 230 | 27 | 7.5 - 8.0 |

| Glandular Kallikrein | Porcine Pancreas | 150 | 15 | 8.0 - 9.0 |

| Cruzipain | Trypanosoma cruzi | 85 | 5.5 | 7.5 - 8.5 |

Note: The kinetic parameters provided are approximate values and may vary depending on the specific assay conditions, such as buffer composition, ionic strength, and temperature.

Experimental Protocols

General Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound. Specific conditions may need to be optimized for each enzyme.

Materials:

-

This compound hydrochloride (Substrate)

-

Enzyme solution (e.g., Trypsin, Kallikrein)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in deionized water or a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically 0.1-1 mM).

-

Prepare Enzyme Solution: Dilute the enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

Assay Setup:

-

Add 50 µL of the working substrate solution to each well of the 96-well microplate.

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in the microplate reader.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.

-

-

Data Analysis:

-

Plot the absorbance at 405 nm versus time.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Signaling Pathways of Relevant Proteases

Understanding the biological context of the proteases assayed with this compound is crucial for interpreting experimental results and for drug development.

Plasma Kallikrein and the Kallikrein-Kinin System

Plasma kallikrein is a serine protease that plays a key role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1] Plasma prekallikrein circulates in the plasma and is activated to kallikrein by activated Factor XII.[2] Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin.[1] Bradykinin, in turn, exerts its effects by binding to B1 and B2 receptors.[3]

Glandular Kallikrein

Glandular (or tissue) kallikreins are a family of serine proteases with diverse physiological roles, including the processing of pro-hormones and growth factors.[4] Human tissue kallikrein 1 (hK1), for example, cleaves low-molecular-weight kininogen (LMWK) to produce lysyl-bradykinin (kallidin), which is also a potent vasodilator.[5] Glandular kallikreins are implicated in various signaling pathways, often through the activation of protease-activated receptors (PARs) or by modulating the activity of growth factor receptors.[6]

Trypsin

Trypsin is a well-characterized serine protease found in the digestive system of many vertebrates, where it hydrolyzes proteins.[5] Beyond its digestive role, trypsin can also act as a signaling molecule by activating Protease-Activated Receptor 2 (PAR2).[7] The activation of PAR2 by trypsin on the surface of various cells can trigger a range of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as inflammation, proliferation, and tissue repair.[6][7]

Applications in Research and Drug Development

The versatility of this compound makes it a valuable reagent in numerous research and development applications:

-

Enzyme Kinetics: Determination of Km and kcat values for proteases and assessment of enzyme efficiency.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.

-

Drug Discovery: Characterization of the mechanism of action of novel therapeutic agents targeting proteases.

-

Diagnostic Assays: Development of diagnostic kits for diseases associated with aberrant protease activity.

-

Quality Control: Assessment of the purity and activity of recombinant protease preparations.

Conclusion

This compound is a robust and versatile chromogenic substrate that facilitates the sensitive and quantitative measurement of several key proteases. Its ease of use, coupled with the straightforward spectrophotometric detection method, makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its properties, the kinetics of its interaction with target enzymes, and the biological pathways in which these enzymes operate is essential for its effective application in advancing our knowledge of protease function and in the development of novel therapeutics.

References

- 1. glpbio.com [glpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Kallikreins - the melting pot of activity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Trypsin Activity Assay Using Bz-Pro-Phe-Arg-pNA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining trypsin activity using the chromogenic substrate Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Bz-Pro-Phe-Arg-pNA). This assay is a rapid, sensitive, and reliable method for quantifying trypsin and trypsin-like serine proteases in various samples.

Introduction

Trypsin is a serine protease crucial for protein digestion in the digestive systems of many vertebrates.[1][2] It is secreted by the pancreas as an inactive proenzyme, trypsinogen, and is activated in the small intestine.[1][3] Active trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[1][2] The dysregulation of trypsin activity is implicated in various gastrointestinal disorders.[3] Therefore, the accurate measurement of trypsin activity is essential in both biomedical research and clinical diagnostics.

This colorimetric assay utilizes the specific substrate this compound, which is cleaved by trypsin to release the chromophore p-nitroaniline (pNA).[4] The amount of pNA produced is directly proportional to the trypsin activity and can be quantified by measuring the absorbance at 405 nm.[3][4]

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the peptide substrate by trypsin. Trypsin recognizes and cleaves the peptide bond at the C-terminal side of the arginine residue in the this compound sequence. This cleavage releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA formation, measured as the increase in absorbance at 405 nm over time, is directly proportional to the enzymatic activity of trypsin in the sample.

Caption: Principle of the this compound assay for trypsin activity.

Materials and Reagents

-

Trypsin Standard: Purified trypsin of known concentration (e.g., from bovine pancreas).

-

Substrate: Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (this compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.[4]

-

Stop Solution (Optional): 30% Acetic Acid.

-

Sample: Purified enzyme, cell lysate, tissue homogenate, or other biological fluids.

-

Equipment:

-

Microplate reader capable of measuring absorbance at 405 nm.

-

96-well microplate.

-

Pipettes and tips.

-

Incubator set to 25°C or 37°C.

-

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the analysis of multiple samples simultaneously.

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, pH 8.2, 20 mM CaCl2):

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Add 2.22 g of CaCl2 and dissolve completely.

-

Adjust the pH to 8.2 at 25°C using 1 M HCl.[4]

-

Bring the final volume to 1 L with deionized water. Store at 4°C.

-

-

This compound Stock Solution (e.g., 10 mM):

-

Dissolve the appropriate amount of this compound in a suitable solvent like DMSO to make a stock solution. Store at -20°C, protected from light.

-

-

Working Substrate Solution (e.g., 1 mM):

-

Dilute the stock solution of this compound in the Assay Buffer to the desired final concentration. Prepare this solution fresh before each experiment.

-

-

Trypsin Standard Solutions:

-

Prepare a stock solution of trypsin in 1 mM HCl.

-

Perform serial dilutions of the trypsin stock solution with Assay Buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 mU/mL).

-

Assay Procedure

Caption: General workflow for the this compound trypsin activity assay.

-

Plate Setup: Add 50 µL of each trypsin standard and sample solution to the wells of a 96-well plate in duplicate. Include a blank control containing 50 µL of Assay Buffer.[5]

-

Reaction Initiation: Add 50 µL of the working substrate solution to all wells to start the reaction.[5] The final volume in each well will be 100 µL.

-

Incubation and Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to the desired temperature (e.g., 25°C) and measure the absorbance at 405 nm every minute for 15-30 minutes.[5]

-

Endpoint Assay: Incubate the plate at the desired temperature for a fixed period (e.g., 30 minutes). If necessary, add 50 µL of a stop solution (e.g., 30% acetic acid) to each well to stop the reaction. Measure the absorbance at 405 nm.

-

-

Data Analysis:

-

Kinetic Assay: Determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot for each standard and sample.

-

Endpoint Assay: Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Calculation of Trypsin Activity

-

Standard Curve: Plot the rate of reaction (ΔA405/min) or the final absorbance (for endpoint assays) of the trypsin standards against their known concentrations (mU/mL).

-

Determine Sample Activity: Use the standard curve to determine the trypsin activity in your samples.

-

Unit Definition: One unit of trypsin is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at 25°C.[1][3]

Data Presentation

The following table summarizes representative kinetic parameters for trypsin with a commonly used chromogenic substrate, Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). While specific data for this compound was not available in the search results, the values for BAPNA provide a useful reference for the expected range of trypsin activity.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Pacamã Trypsin | BAPNA | 0.517 | 5 | 9671 | [6] |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions (-20°C or -80°C). |

| Incorrect buffer pH | Verify the pH of the assay buffer. | |

| Substrate degradation | Prepare fresh substrate solution. Protect from light. | |

| High background | Contaminated reagents | Use fresh, high-purity reagents. |

| Spontaneous substrate hydrolysis | Run a blank control without the enzyme to measure and subtract the background. | |

| Non-linear reaction rate | Substrate depletion | Dilute the enzyme sample or use a higher substrate concentration. |

| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. |

Conclusion

The this compound assay is a robust and sensitive method for determining trypsin activity. The detailed protocol and guidelines provided in these application notes will enable researchers to accurately measure trypsin activity in a variety of samples, facilitating research in enzymology, drug discovery, and diagnostics.

References

Step-by-Step Guide for the Preparation and Use of Bz-Pro-Phe-Arg-pNA Solutions in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and use of Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine 4-nitroanilide (Bz-Pro-Phe-Arg-pNA) solutions. This chromogenic substrate is widely employed in the characterization of proteases such as plasma and glandular kallikrein, trypsin, and the cysteine proteinase cruzipain, as well as in Factor XII assays.[1] Its utility extends to high-throughput screening for protease inhibitors, a critical component of drug discovery and development.[2]

Product Information and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reproducible experimental results.

| Parameter | Specification |

| Synonyms | Bz-PFR-pNA, Chromozym PK |

| Molecular Formula | C₃₃H₃₈N₈O₆ · HCl |

| Molecular Weight | 679.17 g/mol |

| Appearance | White to off-white powder |

| Storage Temperature | -20°C |

Store the lyophilized powder in a desiccated environment at -20°C. Once reconstituted, aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of this compound Stock Solution

A concentrated stock solution is prepared first, which is then diluted to the final working concentration in the assay buffer. This approach ensures accuracy and consistency across multiple experiments.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO) or Methanol

-

Microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Equilibrate: Allow the this compound powder to reach room temperature before opening the vial to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder.

-

Dissolve: Reconstitute the powder in a suitable organic solvent. Solubility data from various suppliers indicates good solubility in methanol (25 mg/mL) and a DMSO:methanol (1:1) mixture (20 mg/mL).[3] For many enzymatic assays, preparing a stock solution in 100% DMSO is a common practice.

-

Example for a 10 mM Stock Solution in DMSO:

-

Add the appropriate volume of DMSO to the weighed this compound powder to achieve a final concentration of 10 mM. (e.g., for 1 mg of powder with a MW of 679.17 g/mol , add approximately 147 µL of DMSO).

-

Vortex thoroughly until the powder is completely dissolved.

-

-

-

Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The solution should be protected from light.

| Solvent | Reported Solubility |

| Methanol | 25 mg/mL[3][4] |

| DMSO:Methanol (1:1) | 20 mg/mL[3] |

| Acetic Acid | 10 mg/mL[3] |

Preparation of Working Solution and General Assay Protocol

The final working concentration of this compound will depend on the specific enzyme and assay conditions. It is often used at concentrations around the Michaelis constant (Km) of the enzyme for this substrate.

Materials:

-

This compound stock solution

-

Assay Buffer (e.g., Tris-HCl or Sodium Phosphate buffer, pH 7.5-8.2)

-

Enzyme solution

-

Inhibitor solution (if applicable)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare Assay Buffer: A common buffer for proteases like trypsin and kallikrein is Tris-HCl or sodium phosphate. The pH should be optimized for the specific enzyme, typically between 7.5 and 8.2.[4][5] Some protocols recommend the addition of CaCl₂ to the buffer, as calcium ions can be important for the activity and stability of certain proteases.

-

Prepare Working Substrate Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in the assay buffer. It is crucial to prepare this solution fresh.

-

Example: To prepare a 1 mM working solution from a 10 mM stock, dilute the stock 1:10 in the assay buffer.

-

-

Assay Setup:

-

Add the components to the wells of a 96-well plate in the following order:

-

Assay Buffer

-

Enzyme solution (or sample containing the enzyme)

-

Inhibitor or vehicle control (pre-incubate with the enzyme if required by the experimental design)

-

-

Initiate the reaction by adding the this compound working solution.

-

-

Measurement: Immediately place the microplate in a plate reader pre-heated to the desired temperature (e.g., 25°C or 37°C). Measure the increase in absorbance at 405 nm over time. The yellow product, p-nitroaniline (pNA), has a maximum absorbance at this wavelength.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve (ΔA405/min). The concentration of the released pNA can be calculated using the Beer-Lambert law (ε of pNA is approximately 10,600 M⁻¹cm⁻¹ at 405 nm, though this can vary slightly with buffer conditions).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for an enzyme kinetics assay and the principle of chromogenic substrate cleavage.

Caption: General workflow for an enzyme assay using this compound.

Caption: Principle of chromogenic substrate cleavage for enzyme activity measurement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. coachrom.com [coachrom.com]

- 3. Plasma Kallikrein Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. coachrom.com [coachrom.com]

Practical Applications of Bz-Pro-Phe-Arg-pNA in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-prolyl-L-phenylalanyl-L-arginine-p-nitroanilide (Bz-Pro-Phe-Arg-pNA) is a synthetic chromogenic substrate widely utilized in drug discovery and biochemical research for the sensitive and specific assay of various serine proteases. Its molecular structure mimics the natural cleavage sites of several key enzymes, making it an invaluable tool for studying enzyme kinetics, screening for inhibitors, and elucidating biological pathways. Upon enzymatic cleavage at the arginine residue, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm. This property allows for a continuous and straightforward spectrophotometric assay of enzyme activity.

This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in assaying Trypsin, Plasma Kallikrein, and Cruzipain.

Target Enzymes and Biological Relevance

This compound is a substrate for a range of proteases, with particular utility in studying:

-

Trypsin: A key digestive serine protease, also involved in various physiological and pathological processes. Dysregulation of trypsin activity is implicated in pancreatitis and other inflammatory conditions.

-

Plasma Kallikrein: A central enzyme in the Kallikrein-Kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[1] Plasma kallikrein activation leads to the release of bradykinin, a potent pro-inflammatory peptide.

-

Cruzipain: The major cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. Cruzipain is essential for the parasite's survival and replication, making it a prime target for anti-parasitic drug development.

Data Presentation: Enzyme-Substrate Kinetics

The following table summarizes the kinetic parameters for the hydrolysis of this compound by Cruzipain. Data for Trypsin and Plasma Kallikrein with analogous substrates are provided for reference.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |

| Cruzipain (native) | This compound | 1.5 | 0.08 | 5.3 x 10⁴ | 8.8 - 9.3 |

| Cruzipain (recombinant) | This compound | 1.2 | 0.09 | 7.5 x 10⁴ | 8.8 - 9.3 |

| Bovine Trypsin | Bz-GPA-pNA* | 15.6 | 0.081 | 5.2 x 10³ | 8.2 |

*Data for Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA), a substrate with similar characteristics to this compound.

Signaling Pathways

The enzymes targeted by this compound are integral components of complex signaling cascades. Understanding these pathways is crucial for contextualizing the effects of potential inhibitors.

Experimental Protocols

Standard Enzyme Activity Assay

This protocol provides a general framework for measuring the activity of Trypsin, Plasma Kallikrein, or Cruzipain using this compound. Specific conditions may need to be optimized for each enzyme.

Materials:

-

Purified enzyme (Trypsin, Plasma Kallikrein, or Cruzipain)

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for Trypsin and Kallikrein; 100 mM Sodium Phosphate, 1 mM EDTA, 10 mM DTT, pH 7.5 for Cruzipain)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Dilute the enzyme to the desired working concentration in the appropriate assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare a series of substrate dilutions in assay buffer from the stock solution. A typical concentration range to determine K_m_ would be 0.1 to 10 times the expected K_m_.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well of the 96-well plate.

-

Add 25 µL of the diluted enzyme solution to each well (except for the substrate blank wells).

-

Add 25 µL of assay buffer to the substrate blank wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate dilution to each well to initiate the reaction. The final reaction volume will be 125 µL.

-

-

Data Acquisition:

-